molecular formula C10H8F2O2 B13437005 3-(Difluoromethyl)cinnamic Acid

3-(Difluoromethyl)cinnamic Acid

Cat. No.: B13437005
M. Wt: 198.17 g/mol
InChI Key: UIVSQGLKEOLALV-SNAWJCMRSA-N
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Description

3-(Difluoromethyl)cinnamic Acid is an organic compound characterized by the presence of a difluoromethyl group attached to the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the aldol reaction, where m-Trifluoromethylbenzaldehyde undergoes a condensation reaction with acetaldehyde in the presence of a base catalyst such as DBU, triethylamine, or diisopropyl ethyl amine . The reaction is carried out in solvents like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran, resulting in high-purity products suitable for industrial production.

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)cinnamic Acid follows similar synthetic routes but on a larger scale. The choice of base catalyst and solvent is optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)cinnamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming saturated derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, saturated derivatives, and various substituted cinnamic acid derivatives .

Scientific Research Applications

3-(Difluoromethyl)cinnamic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cinnamic Acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to donate or accept electrons, forming stable products and influencing cellular processes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cinnamic Acid
  • 4-(Trifluoromethyl)cinnamic Acid
  • 3,5-Difluorocinnamic Acid

Comparison: 3-(Difluoromethyl)cinnamic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl counterparts, the difluoromethyl group offers different reactivity and stability, making it suitable for specific applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+

InChI Key

UIVSQGLKEOLALV-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C=CC(=O)O

Origin of Product

United States

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